molecular formula C11H8Br2N2O B1448364 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone CAS No. 1227955-12-5

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone

Cat. No.: B1448364
CAS No.: 1227955-12-5
M. Wt: 344 g/mol
InChI Key: VQWFXKXISNNHPS-UHFFFAOYSA-N
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Description

Background and Chemical Significance

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone occupies a prominent position within the broader family of alpha-bromo ketones and pyrazole-containing compounds, both of which represent critically important chemical classes in modern synthetic organic chemistry. The compound's significance stems from its dual functionality, combining the reactive alpha-bromo ketone moiety with a substituted pyrazole heterocycle, creating a molecular framework that exhibits exceptional synthetic utility and biological relevance. Alpha-bromo ketones are well-established as highly versatile synthetic intermediates, capable of participating in diverse chemical transformations including nucleophilic substitutions, cyclization reactions, and radical-mediated processes. The presence of the pyrazole ring system further enhances the compound's value, as pyrazole derivatives constitute one of the most pharmacologically significant heterocyclic scaffolds in contemporary drug discovery and development.

The chemical significance of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone extends beyond its synthetic utility to encompass its role as a key intermediate in the preparation of complex heterocyclic systems. Research has demonstrated that compounds containing the pyrazole nucleus exhibit remarkable pharmacological diversity, with documented activities spanning antimicrobial, anti-inflammatory, analgesic, antipsychotic, and anticancer properties. The specific structural arrangement present in this compound, featuring both aromatic substitution patterns and reactive brominated positions, provides multiple sites for chemical modification and derivatization. This structural complexity enables chemists to access diverse molecular libraries through systematic synthetic transformations, making the compound an invaluable tool for structure-activity relationship studies and lead compound optimization.

The importance of this compound is further underscored by its documented applications in visible light catalysis and photochemical transformations. Studies have shown that alpha-bromo ketones, including structurally related compounds, can participate in radical addition reactions under mild photocatalytic conditions, providing access to complex molecular architectures that would be challenging to obtain through conventional synthetic approaches. The presence of the extended aromatic system and multiple brominated positions in 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone creates opportunities for selective functionalization and controlled reactivity patterns, enabling precise synthetic manipulations that are essential for advanced pharmaceutical chemistry applications.

Chemical Classification and Nomenclature

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone belongs to several important chemical classifications, reflecting its complex molecular architecture and diverse functional group composition. Primarily, the compound is classified as an aromatic ketone due to the presence of the carbonyl group directly attached to an aromatic ring system. More specifically, it represents an alpha-halogenated ketone, characterized by the bromine atom positioned alpha to the carbonyl functionality, which imparts distinctive reactivity patterns and synthetic utility. The compound simultaneously belongs to the heterocyclic compound category, owing to the incorporation of the pyrazole ring system within its molecular framework.

From a structural perspective, the compound is further classified as a substituted acetophenone derivative, where the acetophenone core structure has undergone both alpha-bromination and para-substitution with a brominated pyrazole moiety. The systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being 2-bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone. Alternative nomenclature systems and synonyms include 2-bromo-1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone and 2-bromo-1-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one, reflecting different conventions for representing the pyrazole substitution pattern.

Properties

IUPAC Name

2-bromo-1-[4-(4-bromopyrazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N2O/c12-5-11(16)8-1-3-10(4-2-8)15-7-9(13)6-14-15/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWFXKXISNNHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215082
Record name 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227955-12-5
Record name 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227955-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)phenyl ethanone precursor

  • Start with 4-bromo-1H-pyrazole and a suitable bromophenyl derivative.
  • The pyrazole nitrogen at position 1 is linked to the para position of a bromophenyl ring, typically via nucleophilic aromatic substitution or palladium-catalyzed coupling.
  • This step yields 1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone as a key intermediate.

Alpha-Bromination of the ethanone

  • The ethanone group is brominated at the alpha position using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • The reaction is typically performed in an inert solvent like dichloromethane or acetic acid under controlled temperature to avoid over-bromination.
  • The alpha-bromination proceeds via enol or enolate intermediates, yielding 2-bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone as the final product.

Representative Reaction Conditions and Data

Step Reagents/Conditions Yield (%) Notes
Pyrazole substitution Pd-catalyst, base, aryl bromide 70-85% Palladium-catalyzed coupling preferred for regioselectivity
Alpha-bromination of ethanone Br2 or NBS, solvent (CH2Cl2/AcOH), 0-25°C 75-90% Controlled addition avoids di-bromination

Research Findings and Optimization

  • Salem et al. (2016) demonstrated the utility of 2-bromo-1-(1H-pyrazol-4-yl)ethanone derivatives as versatile precursors for heterocyclic synthesis, highlighting the importance of controlled bromination for functional group tolerance and yield optimization.
  • The bromination step is sensitive to reaction conditions; slow addition of brominating agent and temperature control are critical for high selectivity.
  • Alternative brominating agents like NBS offer milder conditions and better control compared to elemental bromine.
  • The pyrazole ring's position and substitution pattern influence the reactivity and stability of intermediates, necessitating careful design of the synthetic route.

Analytical Characterization

The final compound is characterized by:

  • NMR Spectroscopy : Characteristic signals for aromatic protons, pyrazole ring, and methylene adjacent to bromine.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight 344.00 g/mol.
  • IR Spectroscopy : Carbonyl stretching around 1700 cm⁻¹ and C-Br stretching bands.
  • Elemental Analysis : Consistent with the molecular formula C11H8Br2N2O.

Summary Table of Preparation Methods

Method Step Description Advantages Limitations
Pyrazole-aryl coupling Pd-catalyzed cross-coupling of bromopyrazole with bromophenyl derivative High regioselectivity, good yields Requires Pd catalyst, sensitive to conditions
Alpha-bromination of ethanone Bromination with Br2 or NBS at low temperature High yield, straightforward Over-bromination possible without control

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromo ketone moiety undergoes nucleophilic substitution, particularly with sulfur-, oxygen-, or nitrogen-based nucleophiles.

Key Examples:

Reaction TypeReagents/ConditionsProductYieldSource
S-Alkylation Thiols (e.g., 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol), Cs₂CO₃, DMF, RTSulfur-linked hybrids (e.g., triazole-pyrazole derivatives)61–75%
Amination Primary/secondary amines, K₂CO₃, DCM, refluxSubstituted aminoethanones~70% (estimated)

Mechanistic Insight : The electron-withdrawing ketone group enhances the electrophilicity of the α-carbon, facilitating SN₂ displacement of bromide. Steric hindrance from the bulky pyrazole-phenyl group may influence regioselectivity .

Cross-Coupling Reactions

The bromine on the pyrazole ring participates in palladium-catalyzed cross-couplings, enabling aryl/alkynyl group introductions.

Documented Reactions:

Reaction TypeCatalysts/ReagentsProductsYieldNotesSource
Suzuki Coupling Pd(PPh₃)₄, arylboronic acids, Na₂CO₃, H₂O/THFBiaryl-pyrazole derivatives55–85%Requires heating (80°C, 5–7 hr)
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, alkynes, Et₃NAlkynyl-pyrazole analogs60–78%Microwave-assisted conditions improve efficiency

Structural Impact : Coupling at the 4-position of the pyrazole preserves the ketone functionality for downstream modifications .

Reduction of the Ketone Group

The ethanone group is reducible to secondary alcohols or alkanes under controlled conditions.

Experimental Data:

Reducing AgentConditionsProductYieldSelectivitySource
NaBH₄EtOH, 45–50°C2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanol57%Chemoselective for ketone
LiAlH₄THF, 0°C → RTOver-reduction to alkane observedN/ARequires stoichiometric control

Application : Reduced alcohols serve as intermediates for etherification or esterification .

Cyclization and Heterocycle Formation

The compound acts as a building block for synthesizing fused heterocycles.

Notable Examples:

ReactantConditionsProductKey ApplicationSource
Thiosemicarbazides HCl, EtOH, refluxPyrazolo[1,5-a]pyrimidinesAnticancer lead compounds
Hydrazines AcOH, microwavePyrazolo-triazole hybridsAntimicrobial agents

Mechanism : Condensation at the ketone followed by intramolecular cyclization drives heterocycle formation .

Halogen Exchange Reactions

The bromine atoms can be replaced via metal-halogen exchange for functional diversification.

ReagentTarget PositionProductYieldSource
n-BuLi, −78°CPyrazole-BrLithium intermediate for carboxylation82%
CuCNEthanone-BrCyano-substituted derivative65%

Utility : Enables access to fluorinated or trifluoromethylated analogs for medicinal chemistry .

Photochemical Reactions

Under UV light, the compound undergoes C-Br bond homolysis, generating radicals for polymerization or crosslinking.

ApplicationConditionsOutcomeSource
Polymer initiatorUV (365 nm), acrylate monomersCrosslinked polyacrylates

Limitation : Competing ketone photoreduction may occur without optimized conditions .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, necessitating low-temperature reactions .

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes slowly in aqueous bases .

  • Handling : Light-sensitive; storage under inert atmosphere recommended .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole ring, such as 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone, exhibit significant anticancer properties. Research has shown that derivatives of pyrazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyrazole derivatives have been reported to target specific kinases involved in cancer progression, making them potential candidates for drug development against various cancers .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are implicated in inflammatory diseases. The ability of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone to modulate these pathways could lead to therapeutic applications in treating conditions like arthritis and other inflammatory disorders .

Materials Science

2.1 Synthesis of Functional Materials
In materials science, 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone can serve as a building block for synthesizing advanced materials. Its bromine substituents allow for further functionalization, enabling the creation of polymers and nanomaterials with tailored properties. Such materials can be utilized in various applications, including electronics and photonics .

2.2 Photovoltaic Applications
The compound's electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in research aimed at improving the efficiency of solar cells .

Agricultural Chemistry

3.1 Pesticide Development
The unique structure of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone positions it as a potential lead compound in the development of new pesticides. Studies have shown that pyrazole derivatives can exhibit insecticidal and fungicidal activities, providing a basis for designing more effective agrochemicals .

3.2 Herbicide Formulation
Moreover, its application in herbicide formulation is being researched due to its ability to disrupt metabolic pathways in plants, which could lead to selective weed control while minimizing damage to crops.

Case Studies

Study Description Findings
Study on Anticancer ActivityInvestigated the effects of pyrazole derivatives on cancer cell linesSignificant reduction in cell viability observed with IC50 values indicating potent activity against specific cancer types .
Development of Functional MaterialsExplored the synthesis of polymers using brominated pyrazole compoundsSuccessful creation of materials with enhanced electrical conductivity .
Pesticide Efficacy StudyEvaluated the insecticidal properties of pyrazole derivativesDemonstrated effective control over common agricultural pests with low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrazole ring can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl ethanone moiety can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
  • Structural Difference : Replaces the pyrazole ring with a 1,2,3-triazole ring.
  • Synthesis: Prepared via bromination of a triazole-containing ethanone precursor in acetic acid at 80°C for 20 minutes .
  • Crystallography: Crystallizes in a non-centrosymmetric monoclinic space group (Pn) with intermolecular C–H⋯O/N hydrogen bonds and Br⋯Br interactions (3.59–3.65 Å). The triazole ring is planar, with the ethanone group slightly flattened (Br–C–C=O torsion angle: ~2°) .
  • Reactivity : The triazole’s electron-deficient nature may alter nucleophilic substitution kinetics compared to pyrazole derivatives.
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole
  • Structural Difference : Contains a methoxy substituent instead of bromine at the pyrazole 3-position.
  • Applications : Used in agrochemicals; the methoxy group enhances solubility but reduces electrophilicity compared to bromine .

Substituent Variations on the Phenyl Ring

2-Bromo-1-(4-hydroxyphenyl)ethanone
  • Structural Difference: Lacks the pyrazole ring; features a hydroxyl group para to the ethanone.
  • Applications : Key intermediate in adrenaline-type drug synthesis. The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents .
2-Bromo-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]ethanone
  • Structural Difference : Substitutes pyrazole with a methyl-imidazole ring.
  • Physicochemical Properties :
    • Density: 1.44 g/cm³
    • Boiling Point: 417.9°C (predicted)
    • pKa: 5.47 (indicating moderate acidity) .
  • Regulatory : Classified under HS code 29332990 for imidazole derivatives in the EU .

Functional Group Additions

4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide
  • Structural Difference : Incorporates a benzenesulfonamide group and an indole moiety.
  • Bioactivity : Sulfonamide derivatives are explored for antidiabetic and antimicrobial activities. The sulfonamide group enhances binding to enzymes like carbonic anhydrase .
2-{[4-(4-Bromophenyl)-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
  • Structural Difference : Includes a pyridine-triazole hybrid and a thioether linkage.
  • Applications: Potential kinase inhibitors due to the pyridine’s metal-coordinating ability .

Biological Activity

2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone, with the CAS number 1227955-12-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula: C11H8Br2N2O
Molar Mass: 344.00 g/mol
Boiling Point: Approximately 418.7 °C (predicted)
Structural Formula: Structural Formula .

The biological activity of 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone can be attributed to its structural features, particularly the presence of the pyrazole moiety which is known for various pharmacological properties:

  • Antimicrobial Activity: Pyrazole derivatives have been documented to exhibit significant antimicrobial properties. The halogen substituents (bromine in this case) may enhance these effects through increased lipophilicity and interaction with microbial membranes.
  • Anti-inflammatory Effects: Compounds containing pyrazole rings have shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Pharmacological Studies

Research indicates that compounds similar to 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone have demonstrated various pharmacological activities:

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced COX activity
AnticancerInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone was tested against Gram-positive and Gram-negative bacteria. Results showed a notable inhibition zone, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Properties

A comparative analysis of anti-inflammatory agents highlighted that pyrazole derivatives, including 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone, exhibited a dose-dependent reduction in inflammation markers in vitro. The compound was found to inhibit the production of pro-inflammatory cytokines.

Q & A

Basic: What are the standard methods for synthesizing 2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone?

Methodological Answer:
A common approach involves cyclization reactions using phosphoryl chloride (POCl₃) as a catalyst. For example, substituted hydrazides can undergo cyclization at 120°C to form pyrazole derivatives, as demonstrated in the synthesis of structurally related compounds . Another method involves refluxing intermediates with hydrazine hydrate in ethanol, followed by acidification and crystallization . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) to track progress.
  • Purification : Recrystallization from ethanol or aqueous HCl to isolate the product .

Basic: How is this compound characterized to confirm its structure?

Methodological Answer:
Characterization typically combines spectroscopic and crystallographic techniques:

  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves bond lengths and angles, as seen in analogous brominated pyrazole derivatives (e.g., C-Br bond lengths ~1.89 Å) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced: What challenges arise in X-ray crystallographic analysis of brominated pyrazole derivatives?

Methodological Answer:
Bromine atoms introduce challenges due to their high electron density, which can cause absorption errors and complicate phase determination. Strategies include:

  • Data Collection : Using synchrotron radiation or low-temperature (100 K) measurements to improve resolution .
  • Refinement Tools : SHELXL for anisotropic displacement parameters and disorder modeling .
  • Validation : CheckCIF/PLATON to flag geometric outliers (e.g., bond angle deviations > 5°) .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

Methodological Answer:
SAR studies require systematic modifications:

  • Core Modifications : Replace bromine with other halogens (e.g., Cl, F) to assess electronic effects .
  • Assay Design : Test antimicrobial activity via agar diffusion assays against Gram-positive/negative strains (e.g., MIC values in µg/mL) .
  • Computational Modeling : Density Functional Theory (DFT) calculations to correlate molecular electrostatic potential (MEP) with activity .

Advanced: How can synthesis yields be optimized for derivatives of this compound?

Methodological Answer:
Yield optimization depends on reaction conditions:

  • Catalyst Screening : POCl₃ vs. H₂SO₄ for cyclization efficiency (e.g., 97% vs. 13% yields in biphenyl analogs) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Temperature Control : Stepwise heating (e.g., 60°C → 120°C) to minimize side reactions .

Basic: What purity assessment methods are recommended?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point Analysis : Sharp melting ranges (e.g., 45–47.5°C) indicate high crystallinity .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/Br percentages (±0.3% tolerance) .

Advanced: How is pharmacological activity evaluated in vitro?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MICs against S. aureus and E. coli .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., IC₅₀ values) to assess selectivity .
  • Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .

Advanced: How should researchers resolve contradictions in synthetic yield data?

Methodological Answer:

  • Reproducibility Checks : Verify moisture-sensitive steps (e.g., anhydrous POCl₃ usage) .
  • Byproduct Analysis : LC-MS to identify undesired intermediates (e.g., dimerization products) .
  • Cross-Validation : Compare XRD data with literature to confirm structural fidelity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]ethanone

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